molecular formula C7H7NO3 B1667114 4-Aminosalicylic acid CAS No. 65-49-6

4-Aminosalicylic acid

Cat. No. B1667114
CAS RN: 65-49-6
M. Wt: 153.14 g/mol
InChI Key: WUBBRNOQWQTFEX-UHFFFAOYSA-N
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Description

4-Aminosalicylic acid, also known as para-aminosalicylic acid (PAS), is an antibiotic primarily used to treat tuberculosis . It is used to treat active drug-resistant tuberculosis together with other antituberculosis medications . It has also been used as a second-line agent to sulfasalazine in people with inflammatory bowel disease such as ulcerative colitis and Crohn’s disease .


Synthesis Analysis

4-Aminosalicylic acid can be synthesized through both enzymatic and oxidative polycondensation reactions . The structure and characterization were determined by FTIR, UV–vis, NMR, TGA, fluorescence, and SEM measurements . New derivatives of the antitubercular and anti-inflammatory drug, 4-aminosaliclic acids (4-ASA) were synthesized, characterized, and evaluated for these activities .


Molecular Structure Analysis

The molecular structure of 4-Aminosalicylic acid was determined by X-ray crystal structures . The optical bandgap (Eg) values of ASA, PASA-O, and PASA-E polymers were calculated to be 3.72, 2.40, and 2.73 eV, respectively .


Chemical Reactions Analysis

4-Aminosalicylic acid undergoes both enzymatic and oxidative polycondensation reactions . The reaction of the antibiotic 4-aminosalicylic acid with 6-membered ring compounds, such as dioxane, morpholine, and piperazine, yielded a solvate and three molecular salts .


Physical And Chemical Properties Analysis

4-Aminosalicylic acid has a melting point of 150.5 °C . The optical bandgap (Eg) values of ASA, PASA-O, and PASA-E polymers were calculated to be 3.72, 2.40, and 2.73 eV, respectively .

Scientific Research Applications

Pharmaceutical Cocrystals

4-ASA is used in the synthesis of nano-sized cocrystals, particularly with sulfamethazine, to enhance the dissolution rate and pharmacokinetic properties of active pharmaceutical ingredients (APIs). These cocrystals aim to combine medication effectively and modulate API properties for improved therapeutic outcomes .

Tuberculosis Treatment

4-ASA, also known as para-aminosalicylic acid (PAS), is a crucial second-line drug used in the treatment of tuberculosis (TB). It is particularly important for patients who do not respond to first-line TB medications and is often used in combination with other drugs to combat multi-drug-resistant strains of TB .

Anti-Inflammatory Applications

Research has shown that 4-ASA can be used to synthesize azo derivatives with anti-inflammatory effects. These derivatives have potential applications in treating various inflammatory conditions, offering an alternative to traditional anti-inflammatory medications .

Quorum Sensing Inhibition

4-ASA has been utilized in the synthesis of salicylic acid-triazole analogs, which act as quorum sensing inhibitors against Pseudomonas aeruginosa. This application is significant in the field of microbiology and infectious diseases, as it targets the communication pathways of bacteria to prevent biofilm formation and virulence .

Analytical Chemistry

In analytical applications, 4-ASA serves as a pharmaceutical secondary standard. It is used for quality control testing, pharma release testing, and calibration requirements in both pharmaceutical and food and beverage industries .

Surfactant Interaction Studies

The interaction of 4-ASA with various surfactants has been studied using UV-Vis spectra and steady-state fluorescence spectroscopy. These studies are essential for understanding the behavior of 4-ASA in different chemical environments and can inform the development of drug formulations and delivery systems .

Mechanism of Action

Target of Action

The primary target of 4-Aminosalicylic acid is pteridine synthetase , a key enzyme involved in the synthesis of folic acid . Folic acid is essential for the growth and multiplication of bacteria, as it is involved in the synthesis of nucleic acids and amino acids .

Mode of Action

4-Aminosalicylic acid interacts with its target, pteridine synthetase, by binding to it with greater affinity than para-aminobenzoic acid, a normal substrate of the enzyme . This competitive inhibition effectively blocks the synthesis of folic acid . As a result, the growth and multiplication of bacteria are slowed down, as they are unable to use external sources of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis by 4-Aminosalicylic acid affects the folate pathway, leading to the accumulation of several folate-dependent metabolites . This disruption of the folate pathway inhibits the synthesis of nucleic acids and proteins, thereby slowing down bacterial growth and multiplication .

Pharmacokinetics

The two major considerations in the clinical pharmacology of 4-Aminosalicylic acid are the prompt production of a toxic inactive metabolite under acid conditions and the short serum half-life of one hour for the free drug . These factors can impact the bioavailability of the drug and its therapeutic efficacy .

Result of Action

The action of 4-Aminosalicylic acid results in bacteriostatic effects against Mycobacterium tuberculosis, preventing the multiplication of bacteria without destroying them . It also inhibits the onset of bacterial resistance to other anti-tuberculosis drugs such as streptomycin and isoniazid .

Action Environment

The action, efficacy, and stability of 4-Aminosalicylic acid can be influenced by various environmental factors. For instance, acid conditions can lead to the prompt production of a toxic inactive metabolite . Furthermore, the drug is better tolerated in its sodium salt form than in its free acid form . Therefore, the physiological environment can significantly impact the drug’s action and effectiveness.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The 4-Aminosalicylic Acid (PAS) Market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . Technological advancements are continuously improving 4-Aminosalicylic Acid (PAS) products, enhancing their efficiency and versatility across various industries .

properties

IUPAC Name

4-amino-2-hydroxybenzoic acid
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InChI

InChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11)
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InChI Key

WUBBRNOQWQTFEX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)O
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Molecular Formula

C7H7NO3
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Related CAS

133-09-5 (mono-potassium salt), 133-10-8 (mono-hydrochloride salt), 133-15-3 (calcium (2:1) salt), 6018-19-5 (mono-hydrochloride salt, di-hydrate)
Record name Aminosalicylic Acid [USP]
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DSSTOX Substance ID

DTXSID2022591
Record name p-Aminosalicylic acid
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Molecular Weight

153.14 g/mol
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Physical Description

White or nearly white solid; Affected by light and air; [Hawley] Beige powder; [MSDSonline], Solid
Record name p-Aminosalicylic acid
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Solubility

>23 [ug/mL] (The mean of the results at pH 7.4), 1 G SOL IN ABOUT 7 ML WATER; SLIGHTLY SOL IN ALC /CALCIUM SALT/, PH OF 1% SOLN: ABOUT 7; FREELY SOL IN WATER /POTASSIUM SALT/, For more Solubility (Complete) data for P-AMINOSALICYLIC ACID (7 total), please visit the HSDB record page., SOL IN DILUTE NITRIC ACID & DILUTE SODIUM HYDROXIDE, Virtually insoluble in benzene, choroform, or carbon tetrachloride, 1 G SOL IN ABOUT 500 ML WATER, IN 21 ML ALC; SLIGHTLY SOL IN ETHER; PRACTICALLY INSOL IN BENZENE, In water= 1.69X10+3 mg/l at 23 °C, Soluble in acetone, 1.18e+01 g/L
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Vapor Pressure

0.000004 [mmHg]
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Mechanism of Action

There are two mechanisms responsible for aminosalicylic acid's bacteriostatic action against Mycobacterium tuberculosis. Firstly, aminosalicylic acid inhibits folic acid synthesis (without potentiation with antifolic compounds). The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in folic acid synthesis. Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid. As bacteria are unable to use external sources of folic acid, cell growth and multiplication slows. Secondly, aminosalicylic acid may inhibit the synthesis of the cell wall component, mycobactin, thus reducing iron uptake by M. tuberculosis., The antimicrobial activity of aminosalicylic acid is highly specific, and microorganisms other than Mycobacterium tuberculosis are unaffected. Most nontuberculous mycobacteria are not inhibited by the drug., Aminosalicyclic acid is a structural analog of paraaminobenzoic acid, and its mechanism of action appears to be very similar to that of the sulfonamides. Since the sulfonamides are ineffective against Mycobacterium tuberculosis, and aminosalicyclic is inactive against sulfonamide susceptible bacteria, it is probable that the enzymes responsible for folate biosynthesis in various microorganisms may be quite exacting in their capacity to distinguish various analogs from the true metabolite.
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Product Name

4-Aminosalicylic acid

Color/Form

MINUTE CRYSTALS FROM ALC, WHITE, OR NEARLY WHITE, BULKY POWDER, NEEDLES, PLATES FROM ALC-ETHER, A reddish-brown crystalline powder is obtained on recrystallization from ethanol-ether.

CAS RN

65-49-6
Record name 4-Aminosalicylic acid
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Melting Point

150-151 °C, with effervescence, NEEDLES FROM ALC; MP: 115 °C /ETHYL ESTER/, 150.5 °C
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Record name Aminosalicylic Acid
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Synthesis routes and methods

Procedure details

Table 8 shows the results of the preliminary screening tests of the prodrug, compound 11 and the fluorinated analog of PAS, 4-Amino-5-fluorosalicylic Acid 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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